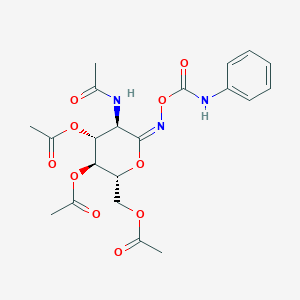

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a class of molecules that are explored for their unique chemical and physical properties, which make them interesting targets for synthesis and application in various biochemical and pharmaceutical fields. The molecule's structure, containing both acetamido and carbamate functional groups, suggests potential interactions with biological systems, warranting detailed studies on its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, starting from basic sugar derivatives and involving various protection and deprotection steps, as well as glycosylation reactions. An example includes the synthesis of complex glycosides that could function as inhibitors for specific biochemical pathways, demonstrating the intricate methods required to assemble such molecules (Khan & Matta, 1993).

Applications De Recherche Scientifique

Synthesis and Evaluation of Carbocyclic Analogues : Research has focused on synthesizing analogues of this compound, such as PUGNAc, to inhibit β-N-acetylglucosaminidases. These analogues were also tested as inhibitors of a uridine diphosphate-N-acetyl-D-glucosamine: polypeptidyl transferase, OGT, which is crucial for post-translational modification of nuclear and cytosolic proteins by N-acetyl-d-glucosamine (Scaffidi, Stubbs, Vocadlo, & Stick, 2008).

Solid-Phase Synthesis of Glycopeptides : This compound has been utilized in the solid-phase synthesis of glycopeptides, specifically for O-glycosylating resin-bound protected peptides with a serine residue (Hollósi, Kollát, Laczkó, Medzihradszky, Thurin, & Otvos, 1991).

Development of Selective Inhibitors for O-GlcNAcase : Divergent synthesis methods have been developed to create a series of inhibitors based on this compound, targeting both human O-GlcNAcase and human beta-hexosaminidase. Some inhibitors were found to be selective for O-GlcNAcase (Stubbs, Zhang, & Vocadlo, 2006).

Study on Deamidation and Acyl Rearrangement : Research has been conducted on the hydrolysis of the GlcNAc oxazoline derived from this compound, revealing insights into specific deamidation and acyl rearrangement processes, important for synthesizing novel glycoconjugates (Jha & Davis, 1995).

Synthesis of 4-Nitrophenyl O-Glycosides : Studies have shown the use of this compound in the synthesis of potential inhibitors for N-acetylglucosaminyl-transferase V, contributing to the understanding of glycosylation processes (Khan & Matta, 1993).

Modulation of O-GlcNAc Levels : This compound has been used to increase O-GlcNAc levels on nuclear and cytoplasmic proteins in vivo, demonstrating its potential as an effective inhibitor of O-GlcNAc turnover within cells (Haltiwanger, Grove, & Philipsberg, 1998).

Safety And Hazards

Orientations Futures

Given its role in research of cancer, neurodegenerative disorders, and microbial infections1, this compound could be a subject of future studies aimed at developing new treatments for these conditions.

Please note that this information is based on the available sources and there may be additional information not covered here. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O10/c1-11(25)22-17-19(32-14(4)28)18(31-13(3)27)16(10-30-12(2)26)33-20(17)24-34-21(29)23-15-8-6-5-7-9-15/h5-9,16-19H,10H2,1-4H3,(H,22,25)(H,23,29)/b24-20+/t16-,17-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPJJKKTCDJFST-HOWPJYOHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

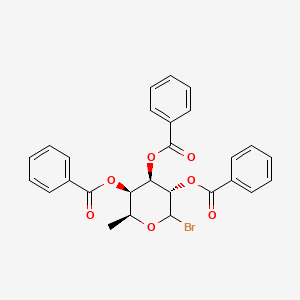

![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)